molecular formula C11H14O2 B097848 4-Methoxy-3-methylphenylacetone CAS No. 16882-23-8

4-Methoxy-3-methylphenylacetone

Cat. No. B097848
CAS RN: 16882-23-8
M. Wt: 178.23 g/mol
InChI Key: QSBPLIJLGSKDTH-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylphenylacetone is a chemical compound that is structurally related to various other compounds with pharmacological activity. Although the provided papers do not directly discuss 4-Methoxy-3-methylphenylacetone, they do provide insights into similar compounds which can be used to infer some of the properties and reactions of 4-Methoxy-3-methylphenylacetone.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to achieve the desired stereochemistry and purity. For example, the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem, involves the use of chiral dioxirane and a novel separation technique to achieve high enantiomeric excess and yield . Similarly, 4-methoxyphenylacetic acid can be synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, indicating that multi-step synthetic routes are common for these types of compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Methoxy-3-methylphenylacetone can be complex, with stereochemistry playing a significant role in their pharmacological properties. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, showing a predominantly syndiotactic configuration . The molecular structure and vibrational wavenumbers of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been calculated using computational methods, indicating the importance of theoretical studies in understanding these molecules .

Chemical Reactions Analysis

The chemical reactions involving methoxyphenylacetones can be quite specific, with regioisomeric differences playing a crucial role in their behavior. For example, the gas chromatography-mass spectrometry (GC-MS) analysis of regioisomeric ring-substituted methoxy methyl phenylacetones shows that the position of the methoxy group affects the fragmentation pattern during mass spectrometry . This suggests that 4-Methoxy-3-methylphenylacetone would also exhibit unique reactivity based on its substitution pattern.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 4-Methoxy-3-methylphenylacetone can be deduced from their characterization studies. For instance, the growth and characterization of an organic nonlinear optical crystal related to 4-Methoxy-3-methylphenylacetone indicate that such compounds can form good quality crystals with specific optical properties . The GC-IRD studies on regioisomeric methoxy methyl phenylacetones provide insights into their chromatographic behavior and infrared spectra, which are essential for identifying and characterizing these compounds .

Safety And Hazards

4-Methoxy-3-methylphenylacetone is associated with several hazard statements: H302, H315, H319, H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-8-6-10(7-9(2)12)4-5-11(8)13-3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBPLIJLGSKDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595277
Record name 1-(4-Methoxy-3-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-methylphenylacetone

CAS RN

16882-23-8
Record name 1-(4-Methoxy-3-methylphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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